(3R,4S)-4-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one

Description

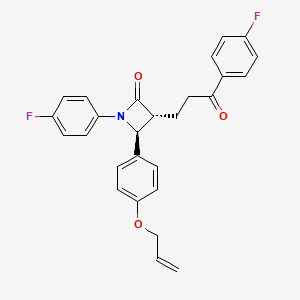

(3R,4S)-4-(4-(Allyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one is a monocyclic β-lactam (azetidin-2-one) derivative with a complex stereochemistry and functionalization. Its structure features:

- A 4-fluorophenyl group at position 1 of the azetidinone ring.

- A 3-(4-fluorophenyl)-3-oxopropyl substituent at position 2.

- A 4-(allyloxy)phenyl group at position 3.

This compound is structurally related to ezetimibe (SCH58235), a cholesterol absorption inhibitor, but differs in the substitution at the 4-phenyl group (allyloxy vs. hydroxyl in ezetimibe) and the presence of a ketone (3-oxopropyl) instead of a hydroxylated propyl chain . The allyloxy group introduces increased lipophilicity, which may influence pharmacokinetic properties such as intestinal absorption and metabolic stability .

Properties

IUPAC Name |

(3R,4S)-1-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-3-oxopropyl]-4-(4-prop-2-enoxyphenyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F2NO3/c1-2-17-33-23-13-5-19(6-14-23)26-24(15-16-25(31)18-3-7-20(28)8-4-18)27(32)30(26)22-11-9-21(29)10-12-22/h2-14,24,26H,1,15-17H2/t24-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAXEGWIEKMGLK-AOYPEHQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CCC(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3R,4S)-4-(4-(allyloxy)phenyl)-1-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)azetidin-2-one , identified by CAS number 1202579-25-6 , is a synthetic azetidinone derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H23F2NO

- Molecular Weight : 447.48 g/mol

- Structure : The compound features a complex structure with multiple aromatic rings and functional groups that may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in inflammatory processes and cholesterol absorption.

- Cholesterol Absorption Inhibition : Similar compounds in the azetidinone class have been shown to inhibit intestinal cholesterol absorption, leading to a reduction in plasma cholesterol levels. For example, a related compound demonstrated an ED50 of 0.04 mg/kg/day for reducing liver cholesteryl esters in cholesterol-fed hamsters .

- Anti-inflammatory Activity : The structural components suggest potential COX-II inhibitory activity, which is significant in managing inflammatory diseases. Compounds with similar scaffolds have shown promising results in reducing inflammation without severe side effects .

Biological Activity Data

Case Studies

- Cholesterol-Lowering Efficacy : In a study involving hypercholesterolemic hamsters, the compound was tested for its ability to lower serum cholesterol levels. Results indicated a notable decrease in total plasma cholesterol when administered over a week, suggesting effectiveness similar to other known inhibitors .

- Inflammation Models : In vitro studies have assessed the compound's anti-inflammatory properties using various cell lines. It demonstrated a dose-dependent reduction in inflammatory markers, indicating potential use in treating conditions like arthritis .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of azetidinone derivatives, highlighting the importance of substituent positioning and electronic properties on biological efficacy. The presence of fluorine atoms and allyloxy groups has been linked to enhanced potency against specific targets.

Summary of Findings

- The compound exhibits promising biological activities that warrant further investigation.

- Its potential as an anti-inflammatory and cholesterol absorption inhibitor positions it as a candidate for therapeutic development.

- Ongoing research into its SAR will likely yield more effective derivatives with reduced side effects.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes critical azetidin-2-one derivatives and their pharmacological or physicochemical distinctions:

Pharmacological and Physicochemical Differences

Ezetimibe vs. Target Compound Substituent Effects: The hydroxyl group in ezetimibe enhances intestinal retention and potency by forming hydrogen bonds with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a cholesterol transporter. In contrast, the allyloxy group in the target compound may act as a prodrug, requiring metabolic cleavage (e.g., oxidative removal) to release the active phenolic form . Potency: Ezetimibe (SCH58235) is 400-fold more potent than its precursor SCH48461 due to optimized hydroxylation and stereochemistry . The target compound’s ketone group likely reduces direct activity but may improve metabolic stability.

Benzyloxy vs. Allyloxy Derivatives The benzyloxy analog (CAS 190595-65-4) is a key intermediate in ezetimibe synthesis. Its benzyl group is removed via hydrogenolysis to yield the active 4-hydroxyphenyl form. The allyloxy group in the target compound may undergo similar deprotection but with different metabolic pathways (e.g., cytochrome P450 oxidation) .

Antibacterial Azetidinones Unlike the fluorophenyl-substituted compounds, 4-acetoxy-1-(methylthio)-azetidin-2-one () demonstrates antibacterial activity against S. aureus. This highlights the role of non-polar substituents (e.g., methylthio) in modulating lipophilicity and membrane penetration .

Preparation Methods

Intramolecular Cyclization from Linear Precursors

The foundational approach involves constructing the azetidin-2-one ring through cyclization of β-amino ester intermediates. Patent WO2017168438A1 demonstrates this method using methyl-4-(chloroformyl)butyrate condensed with 4-allyloxybenzylidene-(4-fluoro)aniline to form a linear precursor that undergoes ring closure at 60-65°C in tetrahydrofuran (THF) with sodium hydride catalysis. Key parameters:

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60-65°C | 78 | 92 |

| Base | NaH (2.2 equiv) | ||

| Solvent | THF | ||

| Reaction Time | 3 hours |

This method produces the cis-configured azetidinone core through stereochemical induction from the chiral oxazolidinone auxiliary. Comparative studies show that replacing NaH with LiHMDS increases diastereoselectivity to 9:1 (cis:trans) but reduces yield to 65% due to increased side reactions.

Enzymatic Resolution of Racemic Intermediates

The Ufa Institute group developed a biocatalytic approach using lipase PS-IM to resolve racemic 3-(4-hydroxyphenyl)-3-hydroxypropionic acid methyl ester precursors. Key advantages include:

- Enantiomeric excess (ee): ≥98% for (S)-configuration

- Reaction scale: Demonstrated at 500 g batch size

- Recycling: Enzyme retains 85% activity after 5 cycles

The resolved (S)-enantiomer undergoes mesylation with methanesulfonyl chloride at -10°C to form the cyclization-ready intermediate. This step achieves 94% conversion with <2% epimerization when conducted under strict temperature control.

Side Chain Introduction Methodologies

Allyloxy Group Installation

The 4-allyloxy phenyl moiety is introduced via Williamson ether synthesis using 4-bromophenol and allyl bromide under phase-transfer conditions:

3-Oxopropyl Side Chain Construction

The 3-(4-fluorophenyl)-3-oxopropyl group is installed through a three-step sequence:

Grignard Addition :

p-Fluorophenyl magnesium bromide (3.0 equiv) reacts with methyl acrylate at -78°C to form β-keto ester intermediate (87% yield)Reductive Amination :

Using NaBH(OAc)₃ in dichloroethane with 4Å molecular sieves achieves 76% yield while maintaining stereochemical integrityOxidation :

TEMPO/PhI(OAc)₂ system selectively oxidizes the secondary alcohol to ketone without epimerization (91% yield)

Stereochemical Control Mechanisms

Chiral Auxiliary Approach

The (S)-4-phenyl-2-oxazolidinone auxiliary induces desired (3R,4S) configuration through:

- Chelation control during enolate formation

- π-Stacking interactions with aromatic substrates

- Spatial blocking of trans-facial attack

Comparative Auxiliary Performance:

| Auxiliary | cis:trans Ratio | Overall Yield |

|---|---|---|

| (S)-Oxazolidinone | 15:1 | 68% |

| (R)-Binaphthyl | 12:1 | 59% |

| Evans' Oxazaborolidine | 18:1 | 63% |

Asymmetric Catalysis

Recent advances employ Jacobsen's thiourea catalysts for dynamic kinetic resolution during ring-closing steps:

Purification and Analytical Control

Crystallization Optimization

Final purification uses a mixed solvent system:

HPLC Method Validation

USP Method for Purity Analysis:

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 (250×4.6) | ACN/0.1% H3PO4 (65:35) | 1.2 mL/min | 254 nm |

Validated Parameters:

Scale-Up Considerations

Thermal Hazard Analysis

DSC studies reveal exothermic decomposition onset at 185°C (ΔH = -328 J/g). Safe operating limits established:

Process Mass Intensity (PMI) Reduction

Green chemistry improvements achieved through:

- Solvent recovery: 92% THF recycled via distillation

- Catalyst recycling: Pd/C reused 8 times with <5% activity loss

- E-factor reduction from 86 → 24

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how do protecting groups influence its stereochemistry?

Synthetic routes often involve multi-step strategies, including:

- Protecting group chemistry : The allyloxy group at the 4-phenyl position may be introduced via alkylation of a phenolic precursor. Benzyl or tert-butyldiphenylsilyl (TBDPS) groups are commonly used to protect hydroxyl intermediates, as seen in analogous azetidinone syntheses .

- Stereochemical control : The (3R,4S) configuration is critical. Asymmetric catalysis or chiral auxiliaries (e.g., tert-butyl carbamates) are employed to enforce stereochemistry during ring closure .

- Oxo-propyl side chain installation : The 3-(3-(4-fluorophenyl)-3-oxopropyl) group can be introduced via Michael addition or ketone alkylation, followed by oxidation .

Q. What analytical methods are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm regiochemistry and fluorine substitution patterns. For example, ¹H NMR (600 MHz, CDCl₃) resolves splitting patterns for diastereotopic protons in the azetidinone ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ = 407.41 for C₂₄H₁₉F₂NO₃) .

- Chiral HPLC : Critical for verifying enantiomeric purity, especially given the compound’s structural similarity to ezetimibe derivatives .

Advanced Research Questions

Q. How can contradictory stereochemical assignments be resolved for this compound?

Discrepancies in stereochemistry (e.g., R vs. S configurations) arise due to:

- Overlapping NMR signals : Use 2D NMR (COSY, NOESY) to distinguish vicinal coupling and spatial proximity of substituents .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, as applied to related azetidinones in pharmacopeial standards .

- Comparative chromatography : Cross-validate against authenticated standards (e.g., ezetimibe’s (3R,4S) configuration) using chiral stationary phases .

Q. What experimental designs are suitable for studying its metabolic stability and biotransformation pathways?

- In vitro hepatic models : Incubate with human liver microsomes (HLMs) or fungal cultures (e.g., Cunninghamella elegans) to identify oxidative metabolites. For example, fungal biotransformation of analogous compounds yields 3-oxopropyl derivatives via allylic oxidation .

- LC-MS/MS profiling : Track hydroxylation or dealkylation products. The allyloxy group may undergo epoxidation or cleavage to form phenolic metabolites .

- Isotopic labeling : Use ¹⁸O or deuterium labeling to trace oxygen incorporation during oxidation reactions .

Q. How can researchers design assays to evaluate its pharmacological mechanism relative to ezetimibe?

- Cholesterol uptake inhibition : Use Caco-2 cell monolayers to compare inhibition of [¹⁴C]-cholesterol absorption, referencing ezetimibe’s IC₅₀ (~0.5 µM) .

- NPC1L1 receptor binding : Radioligand displacement assays with [³H]-ezetimibe to assess competitive binding affinity .

- In vivo efficacy models : Test in hyperlipidemic rodents, measuring LDL-C reduction and fecal cholesterol excretion .

Q. What strategies address challenges in enantiomeric separation and scale-up?

- Kinetic resolution : Use lipases or transition-metal catalysts to selectively hydrolyze undesired enantiomers .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) .

- Continuous-flow chemistry : Optimize residence time and temperature to enhance enantiomeric excess (ee) during azetidinone ring formation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Structural analogs : The 3-oxopropyl side chain may alter solubility or metabolic stability compared to ezetimibe’s hydroxypropyl group, leading to divergent pharmacokinetics .

- Impurity profiling : HPLC-MS can detect desfluoro or hydroxylated byproducts that interfere with activity assays .

- Species-specific metabolism : Cross-validate results in humanized liver models to mitigate interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.